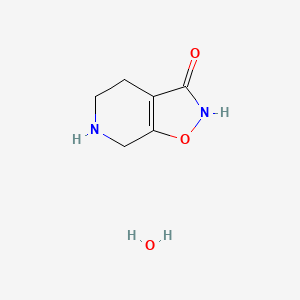
Gaboxadol monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gaboxadol monohydrate, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol, is a derivative of the alkaloid muscimol. It was first synthesized in 1977 by Danish chemist Poul Krogsgaard-Larsen. This compound has been studied for its potential therapeutic effects, particularly in the treatment of sleep disorders and neurological conditions .
Preparation Methods
The synthesis of gaboxadol monohydrate involves several steps. The primary synthetic route includes the cyclization of appropriate precursors to form the isoxazole ring, followed by further functionalization to yield the final product. Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Gaboxadol monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and oxygen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Mechanism of Action
Gaboxadol monohydrate acts as an agonist at the GABA_A receptor, specifically targeting the δ-subunit. This interaction enhances GABAergic tonic inhibition, leading to increased neuronal inhibition and sedative effects. Unlike benzodiazepines, this compound does not exhibit reinforcing effects, making it a unique candidate for treating sleep disorders without the risk of dependency .
Comparison with Similar Compounds
Gaboxadol monohydrate is unique in its selective action on the δ-subunit of the GABA_A receptor. Similar compounds include:
Muscimol: An alkaloid with similar GABAergic activity but different receptor selectivity.
Ganaxolone: A synthetic analog of allopregnanolone with broader GABA_A receptor activity.
Ibotenic acid: Another derivative of muscimol with distinct pharmacological properties. This compound’s specificity for the δ-subunit and its lack of reinforcing effects distinguish it from these similar compounds
Properties
CAS No. |
815574-58-4 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrate |
InChI |
InChI=1S/C6H8N2O2.H2O/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H2 |
InChI Key |
UDHPXYNRXFPDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=O)NO2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















